3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is a complex organic compound characterized by its unique structure, which includes a brominated benzophenone core and a spirocyclic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzophenones with various functional groups.
Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Formation of alcohols or dehalogenated products.
Scientific Research Applications
3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the design of novel materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic moiety can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- 3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]acetophenone
Uniqueness
3-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to the presence of both a brominated benzophenone core and a spirocyclic moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and molecular recognition are crucial .
Properties
IUPAC Name |
(3-bromophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNYMYZTANBJKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642854 |
Source
|
Record name | (3-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-76-1 |
Source
|
Record name | (3-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.